1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the first position, a pyrrolidin-1-ylcarbonyl group at the fifth position, and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the reaction of the pyrazole derivative with pyrrolidine and a suitable carbonyl source, such as an acid chloride or anhydride, under basic conditions.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions using amine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-amino-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole: Similar structure but with different substitution patterns.
1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-3-thiol: Contains a thiol group instead of an amine group.
Uniqueness
1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, pyrrolidin-1-ylcarbonyl group, and amine group on the pyrazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-8(7-9(11)12-14)10(15)13-5-3-4-6-13/h7H,2-6H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQUNRXWFKGGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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